Dequalinium chloride

Vue d'ensemble

Description

Le chlorure de déqualinium est un cation ammonium quaternaire et un bolaamphiphile généralement disponible sous forme de sel de dichlorure. Il est largement utilisé comme antiseptique et désinfectant en raison de ses propriétés antibactériennes et antifongiques à large spectre . Le composé est connu pour son efficacité dans le traitement des infections de la bouche, de la gorge et du vagin .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le chlorure de déqualinium peut être synthétisé par un processus en plusieurs étapes impliquant la réaction du 1,10-décanediol avec le chlorure de p-nitrobenzènesulfonyle pour former un intermédiaire, qui est ensuite soumis à une condensation avec la 4-aminoquinaldine . Le produit final est obtenu par recristallisation à l'aide d'un solvant mixte .

Méthodes de production industrielle

En milieu industriel, le chlorure de déqualinium est produit en ajoutant un composé de formule II à une solution contenant des ions chlorure dans l'eau, suivie de l'addition d'un oxydant . Le mélange réactionnel est ensuite refroidi, et le produit est cristallisé, filtré et séché pour obtenir du chlorure de déqualinium avec un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

Types de réactions

Le chlorure de déqualinium subit diverses réactions chimiques, notamment :

Oxydation : Implique l'ajout d'un oxydant au mélange réactionnel.

Substitution : Les ions chlorure du composé peuvent être substitués par d'autres halogènes tels que le bromure ou l'iodure.

Réactifs et conditions courants

Oxydants : Utilisés à l'étape d'oxydation pour faciliter la formation du chlorure de déqualinium.

Halogènes : Utilisés dans les réactions de substitution pour remplacer les ions chlorure par d'autres halogènes.

Principaux produits formés

Bromure de déqualinium : Formé en substituant les ions chlorure par le bromure.

Iodure de déqualinium : Formé en substituant les ions chlorure par l'iodure.

Applications de la recherche scientifique

Le chlorure de déqualinium a un large éventail d'applications dans la recherche scientifique, notamment :

Chimie : Utilisé comme agent antibactérien et antifongique à large spectre.

Médecine : Couramment utilisé dans les produits en vente libre pour traiter les infections de la bouche et de la gorge, ainsi que les affections bactériennes vaginales

Industrie : Utilisé dans la production d'antiseptiques et de désinfectants.

Mécanisme d'action

Le chlorure de déqualinium exerce ses effets en augmentant la perméabilité des cellules bactériennes, ce qui entraîne la perte d'activité enzymatique et la mort cellulaire subséquente . Il cible plusieurs voies moléculaires, notamment l'inhibition de la protéine kinase C et la modulation des canaux potassiques activés par le calcium . De plus, il interagit avec divers transporteurs de médicaments multiples et régulateurs transcriptionnels dans les bactéries .

Applications De Recherche Scientifique

Antimicrobial Applications

Dequalinium chloride is primarily recognized for its effectiveness against a range of pathogens, including bacteria, fungi, and protozoa. Its applications include:

- Bacterial Vaginosis Treatment : Clinical trials have demonstrated that this compound is as effective as metronidazole for treating bacterial vaginosis. In a randomized trial involving 151 patients, this compound showed a clinical cure rate of 92.8%, comparable to 93.2% for metronidazole, with better tolerability reported by patients .

- Vulvovaginal Infections : this compound is also used for treating various vulvovaginal infections, showing safety and efficacy in multiple studies . It has been found particularly beneficial for patients with recalcitrant infections that do not respond to standard treatments .

- Sore Throat Lozenges : The compound serves as an active ingredient in lozenges designed to alleviate sore throat symptoms, leveraging its antimicrobial properties to combat infections in the oral cavity .

Case Studies

Several case studies illustrate the practical applications of this compound:

- Recalcitrant Trichomonas Treatment : An 18-year-old female patient with persistent trichomoniasis was successfully treated with this compound after failing multiple standard therapies. This case highlights the compound's potential as a second-line treatment option for resistant infections .

- Clinical Trials on Efficacy : In a study involving over 3000 women treated with various formulations of this compound for vaginal infections, significant improvements were noted in clinical outcomes compared to placebo groups. The overall tolerability was rated highly by participants .

Comparative Efficacy Table

The following table summarizes the efficacy of this compound compared to other common treatments for bacterial vaginosis:

| Treatment | Clinical Cure Rate (%) | Tolerability Rating (%) | Adverse Events |

|---|---|---|---|

| This compound | 92.8 | 60 | Lower than metronidazole |

| Metronidazole | 93.2 | 38.9 | Higher adverse events reported |

Mécanisme D'action

Dequalinium chloride exerts its effects by increasing bacterial cell permeability, leading to the loss of enzyme activity and subsequent cell death . It targets multiple molecular pathways, including the inhibition of protein kinase C and modulation of calcium-activated potassium channels . Additionally, it interacts with various multidrug transporters and transcriptional regulators in bacteria .

Comparaison Avec Des Composés Similaires

Le chlorure de déqualinium est unique en raison de son activité à large spectre et de ses multiples cibles moléculaires. Des composés similaires comprennent :

Chlorhexidine : Un autre composé ammonium quaternaire utilisé comme antiseptique.

Hexétidine : Un dérivé phénylique présentant des propriétés antiseptiques.

Povidone-iode : Un antiseptique à base d'halogène.

Ces composés présentent certaines similitudes avec le chlorure de déqualinium, mais diffèrent par leurs cibles moléculaires spécifiques et leur spectre d'activité.

Propriétés

Numéro CAS |

522-51-0 |

|---|---|

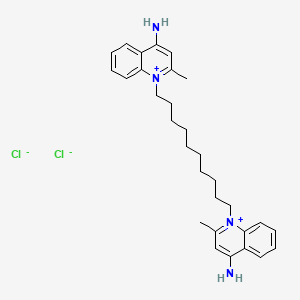

Formule moléculaire |

C30H40ClN4+ |

Poids moléculaire |

492.1 g/mol |

Nom IUPAC |

1-[10-(4-amino-2-methylquinolin-1-ium-1-yl)decyl]-2-methylquinolin-1-ium-4-amine;chloride |

InChI |

InChI=1S/C30H38N4.ClH/c1-23-21-27(31)25-15-9-11-17-29(25)33(23)19-13-7-5-3-4-6-8-14-20-34-24(2)22-28(32)26-16-10-12-18-30(26)34;/h9-12,15-18,21-22,31-32H,3-8,13-14,19-20H2,1-2H3;1H/p+1 |

Clé InChI |

IHLKQCODTQXANL-UHFFFAOYSA-O |

SMILES |

CC1=[N+](C2=CC=CC=C2C(=C1)N)CCCCCCCCCC[N+]3=C(C=C(C4=CC=CC=C43)N)C.[Cl-].[Cl-] |

SMILES canonique |

CC1=[N+](C2=CC=CC=C2C(=C1)N)CCCCCCCCCC[N+]3=C(C=C(C4=CC=CC=C43)N)C.[Cl-] |

Apparence |

Solid powder |

Key on ui other cas no. |

522-51-0 |

Pictogrammes |

Irritant |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Numéros CAS associés |

6707-58-0 (Parent) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Acetate, Dequalinium Chloride, Dequalinium Decamine Dequadin Dequalinium Dequalinium Acetate Dequalinium Chloride Dequalinium Di-10-undecenoate Dequalinium Diacetate Dequalinium Dibromide Dequalinium Dichloride Dequalinium Diiodide Dequalinium Diundecenoate Di-10-undecenoate, Dequalinium Diacetate, Dequalinium Dibromide, Dequalinium Dichloride, Dequalinium Diiodide, Dequalinium Diundecenoate, Dequalinium Dynexan MHP Dynexan-MHP Evazol Fluomycin Gargilon Gurgellösung Ratiopharm Gurgellösung-ratiopharm Labosept Maltyl Solvidont Sorot |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: [, ] Dequalinium chloride interacts with the bacterial cytoplasmic membrane, disrupting cellular permeability and leading to protein denaturation. This disrupts vital cellular processes, ultimately causing bacterial death. It also interferes with ribosomal protein synthesis.

A: [, , ] Yes, this compound accumulates in mitochondria, particularly in carcinoma cells, and disrupts cellular energy production by inhibiting mitochondrial enzymes. This can lead to cell death.

A: [, ] this compound acts as a mitochondrial poison, primarily targeting carcinoma cells. It accumulates in their mitochondria and disrupts energy production, leading to cell death.

ANone: The molecular formula of this compound is C40H40Cl2N4. Its molecular weight is 627.67 g/mol.

A: [, ] Yes, researchers have employed techniques like nuclear magnetic resonance (NMR) spectroscopy and spectrophotometry to characterize this compound. NMR studies have been used to identify impurities in commercial samples []. Spectrophotometry, particularly in the UV-Vis range, is useful for quantitative analysis [, ].

ANone: this compound is not primarily known for its catalytic properties. Its applications primarily stem from its antimicrobial and potential anticancer activities.

ANone: The provided research does not offer detailed insights into computational studies or QSAR models for this compound.

A: [] Two quinolinium rings connected by a long bridging group are crucial for this compound's inhibitory activity. Modifications to these features could impact its potency and selectivity.

A: [] A long bridging group is necessary for optimal inhibition of electron transport activity. Shortening the bridge might reduce its ability to interact with its target.

A: this compound is commonly formulated as vaginal tablets [, , ]. While generally stable, specific formulation strategies might be employed to further enhance its stability, solubility, or bioavailability, though details are not provided in the research.

A: [, ] this compound exhibits low systemic absorption following vaginal administration, making it a suitable option for local treatment.

A: Researchers have utilized various methods to assess this compound's efficacy: * In vitro studies: Inhibition of bacterial growth [], assessment of effects on cancer cell lines [, , ]. * In vivo studies: Examining tumor growth inhibition in animal models [, , ]. * Clinical trials: Evaluating this compound's effectiveness in treating bacterial vaginosis and other vaginal infections [, , , , ].

A: [, ] this compound's multiple modes of action make the development of resistance less likely compared to traditional antibiotics.

A: this compound is generally considered safe for topical use [, , ]. It has a long history of clinical use, and serious adverse events are rare.

A: The provided research focuses on the topical application of this compound, particularly for vaginal infections [, , , , ]. Further research might explore targeted drug delivery strategies for other applications.

ANone: The research primarily focuses on the therapeutic aspects of this compound. While some studies mention monitoring treatment response through clinical and microbiological assessments, specific biomarkers are not extensively discussed.

A: High-performance liquid chromatography (HPLC) [, , , ] is widely used for the quantitative analysis of this compound in various formulations.

A: Researchers also utilize techniques like spectrophotometry [], microemulsion liquid chromatography [], and capillary electrophoresis [] to analyze this compound in different matrices.

ANone: The provided research does not offer specific insights into the environmental impact or degradation pathways of this compound.

A: [] Analytical methods for this compound, such as HPLC, undergo validation procedures to ensure accuracy, precision, and specificity.

A: [] this compound, as a pharmaceutical product, is subject to rigorous quality control measures during development, manufacturing, and distribution to maintain consistency, safety, and efficacy.

ANone: The research primarily focuses on this compound's antimicrobial and anticancer properties. Specific details regarding its immunogenicity or potential to elicit immunological responses are not elaborated upon.

ANone: The provided research does not offer specific information about this compound's interactions with drug transporters.

ANone: Specific interactions of this compound with drug-metabolizing enzymes are not extensively discussed in the research.

A: [, , , , ] Yes, alternatives for vaginal infections include metronidazole, clindamycin, and other antiseptics like povidone iodine. The choice of treatment depends on the specific infection, patient factors, and resistance patterns.

ANone: The provided research does not discuss specific strategies for recycling or waste management of this compound.

ANone: The research highlights the use of standard laboratory techniques and resources like cell cultures, animal models, and analytical instruments like HPLC for studying this compound.

A: [, ] this compound has been used as an antiseptic for over 50 years. Its potential as an anticancer agent and effectiveness against drug-resistant bacteria are more recent areas of research.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.